1-(4-fluorophenyl)-1H-1,2,3,4-tetrazole
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Overview
Description
1-(4-fluorophenyl)-1H-1,2,3,4-tetrazole (abbreviated as 4F-TZ) is a tetrazole derivative that has gained significant attention in the scientific community due to its potential applications in various fields. It is a white crystalline powder that is soluble in water and organic solvents.
Mechanism Of Action
The mechanism of action of 1-(4-fluorophenyl)-1H-1,2,3,4-tetrazole is not fully understood, but it is believed to involve the modulation of various neurotransmitters, including gamma-aminobutyric acid (GABA) and glutamate. It has also been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical And Physiological Effects
Studies have shown that 1-(4-fluorophenyl)-1H-1,2,3,4-tetrazole exhibits anti-inflammatory, analgesic, and anticonvulsant activities in animal models. It has also been reported to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. In addition, 1-(4-fluorophenyl)-1H-1,2,3,4-tetrazole has been shown to have low toxicity in animal studies.
Advantages And Limitations For Lab Experiments
One advantage of using 1-(4-fluorophenyl)-1H-1,2,3,4-tetrazole in lab experiments is its high purity, which can be achieved through various synthesis methods. Another advantage is its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. However, one limitation is the limited knowledge of its mechanism of action, which hinders its further development as a therapeutic agent.
Future Directions
There are several future directions for the research of 1-(4-fluorophenyl)-1H-1,2,3,4-tetrazole. One direction is the investigation of its potential as a therapeutic agent for the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is the synthesis of novel derivatives of 1-(4-fluorophenyl)-1H-1,2,3,4-tetrazole with improved pharmacological properties. Additionally, the development of new methods for the detection of metal ions and other analytes using 1-(4-fluorophenyl)-1H-1,2,3,4-tetrazole as a fluorescent probe is another potential direction for future research.
Synthesis Methods
The synthesis of 1-(4-fluorophenyl)-1H-1,2,3,4-tetrazole can be achieved through various methods, including the reaction of 4-fluoroaniline with sodium azide and copper(II) sulfate in water, followed by the addition of sodium hydroxide. Another method involves the reaction of 4-fluorobenzyl chloride with sodium azide in the presence of copper(I) iodide and triphenylphosphine in acetonitrile. Both methods have been reported to yield high purity 1-(4-fluorophenyl)-1H-1,2,3,4-tetrazole.
Scientific Research Applications
1-(4-fluorophenyl)-1H-1,2,3,4-tetrazole has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, 1-(4-fluorophenyl)-1H-1,2,3,4-tetrazole has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant activities in animal models. It has also been investigated as a potential therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy.
In materials science, 1-(4-fluorophenyl)-1H-1,2,3,4-tetrazole has been used as a building block for the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). These materials have potential applications in gas storage, catalysis, and drug delivery.
In analytical chemistry, 1-(4-fluorophenyl)-1H-1,2,3,4-tetrazole has been used as a fluorescent probe for the detection of metal ions, such as copper(II) and iron(III). It has also been used as a reagent for the determination of nitrite and nitrate in water samples.
properties
IUPAC Name |
1-(4-fluorophenyl)tetrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN4/c8-6-1-3-7(4-2-6)12-5-9-10-11-12/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRYSZGDWCLIPNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=NN=N2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.14 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-1H-1,2,3,4-tetrazole |
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